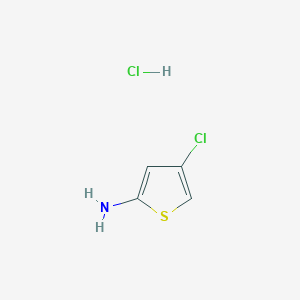
4-Chlorothiophen-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorothiophen-2-amine hydrochloride is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds
准备方法
The synthesis of 4-Chlorothiophen-2-amine hydrochloride typically involves a multi-step chemical process. One common method starts with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one in the presence of diethyl ether at room temperature. The brominated product is then treated with thiourea to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
4-Chlorothiophen-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
科学研究应用
4-Chlorothiophen-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chlorothiophen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
相似化合物的比较
4-Chlorothiophen-2-amine hydrochloride can be compared with other similar compounds, such as:
4-Chlorothiophen-2-yl)thiazol-2-amine: This compound also exhibits anti-inflammatory and analgesic properties but may differ in its potency and selectivity.
Celecoxib: A well-known COX-2 inhibitor used as an anti-inflammatory drug.
Rofecoxib and Etoricoxib: Other COX-2 inhibitors with varying degrees of efficacy and safety profiles.
生物活性
4-Chlorothiophen-2-amine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Target Enzymes
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX) pathways. These enzymes play crucial roles in the inflammatory response by catalyzing the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Mode of Action
The compound acts as a potent inhibitor of COX-2, with IC50 values ranging from 0.76 to 9.01 μM . This inhibition leads to a significant reduction in the production of inflammatory mediators, thereby alleviating inflammation and pain .
Biochemical Pathways
The inhibition of COX-1, COX-2, and 5-LOX enzymes affects several biochemical pathways related to inflammation:
- Cyclooxygenase Pathway : Inhibiting COX enzymes reduces prostaglandin synthesis, which is critical for mediating pain and inflammation.
- Lipoxygenase Pathway : Inhibition of 5-LOX decreases leukotriene production, further contributing to anti-inflammatory effects.
Cellular Effects
This compound influences cellular functions by affecting cell signaling pathways and gene expression. Studies have shown that it can modulate cellular metabolism and impact various signaling cascades involved in inflammatory responses.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties for therapeutic use. This profile is essential for its effectiveness as a potential drug candidate in treating inflammatory conditions.
Anti-inflammatory Studies
Research has demonstrated the anti-inflammatory properties of this compound through various preclinical models. For instance:
- In Vivo Analgesic Studies : In animal models using the hot plate method, the compound exhibited significant analgesic effects comparable to established analgesics like celecoxib.
-
Carrageenan-Induced Inflammation : In studies where carrageenan was administered to induce paw edema in mice, treatment with this compound resulted in reduced edema volume over time compared to control groups. The percentage inhibition of inflammation was measured using the formula:
Percentage Inhibition=EC(EC−ET)×100where EC is the average edema of the control group and ET is the edema after treatment .
Table: Summary of Biological Activity
属性
IUPAC Name |
4-chlorothiophen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS.ClH/c5-3-1-4(6)7-2-3;/h1-2H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQMYSWHVHXHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













